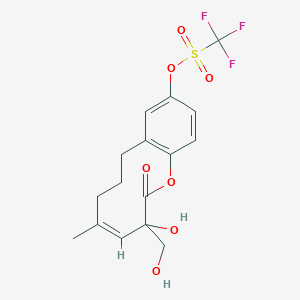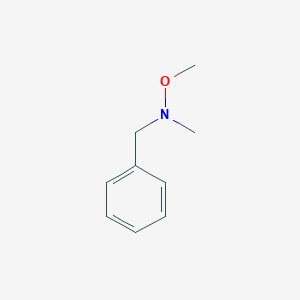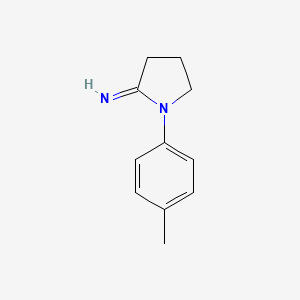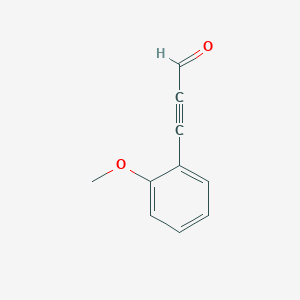
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester is a complex organic compound with a unique structure that combines elements of methanesulfonic acid and benzoxecin
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester typically involves multiple steps. The process begins with the preparation of the benzoxecin core, followed by the introduction of the trifluoromethanesulfonic acid ester group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the substituents involved.
科学的研究の応用
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural properties and potential biological activity.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and chemical manufacturing industries.
作用機序
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes involved in metabolic pathways and signaling cascades.
類似化合物との比較
Similar Compounds
Methanesulfonic acid, 1,1,1-trifluoro-, 6-methyl-2-pyridinyl ester: This compound shares the trifluoromethanesulfonic acid ester group but has a different core structure.
Methanesulfonic acid, 1,1,1-trifluoro-, hydrazide: Another compound with the trifluoromethanesulfonic acid group, but with a hydrazide functional group.
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-3-hydroxy-3-(hydroxyMethyl)-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester is unique due to its complex structure, which combines elements of methanesulfonic acid and benzoxecin. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C16H17F3O7S |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
[(4Z)-3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H17F3O7S/c1-10-3-2-4-11-7-12(26-27(23,24)16(17,18)19)5-6-13(11)25-14(21)15(22,8-10)9-20/h5-8,20,22H,2-4,9H2,1H3/b10-8- |
InChIキー |
WHNWQCFCPJSVDL-NTMALXAHSA-N |
異性体SMILES |
C/C/1=C/C(C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F)(CO)O |
正規SMILES |
CC1=CC(C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)

![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)






